molecular formula C21H22BrN3OS B2947106 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207044-08-3

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2947106
M. Wt: 444.39
InChI Key: FQUAPDKOMJKFLN-UHFFFAOYSA-N
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Description

Typically, a description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use in scientific, medical, or industrial contexts.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important considerations.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, can also be analyzed.


Scientific Research Applications

Synthesis and Characterization

Imidazole derivatives, including those similar to the requested compound, have been extensively studied for their synthesis and characterization. These compounds are often synthesized through reactions involving imidazole-2-thione derivatives, leading to a variety of structural analogs with potential biological activities. The structural confirmation of such compounds is typically achieved through elemental analysis and spectral data, highlighting their diverse chemical properties and potential for further modification (Salman, Abdel-Aziem, & Alkubbat, 2015).

Antimicrobial Activity

A significant area of application for imidazole derivatives is their antimicrobial activity. Various synthesized compounds in this category have been screened for their antibacterial and antifungal properties. Studies have shown that these compounds exhibit promising activities against a range of Gram-positive and Gram-negative bacteria, as well as against fungal species, suggesting their potential use as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014; Gul et al., 2017).

Antidiabetic Potential

Research has also extended to the evaluation of such compounds for antidiabetic potential. Novel imidazole derivatives have been tested for their ability to inhibit α-glucosidase enzyme, a target in diabetes management. Certain compounds have demonstrated significant inhibitory activity, presenting them as potential candidates for further development as antidiabetic agents (Nazir et al., 2018).

Photochromic Behavior and Magnetic Properties

Another fascinating application of imidazole derivatives is in the field of materials science, where they exhibit photochromic behavior and magnetic properties. Compounds with bisthienylethene and imidazole components have been synthesized and shown to undergo color changes upon exposure to light, alongside displaying slow magnetic relaxation. These properties indicate their utility in developing novel materials for optical storage and magnetic applications (Cao et al., 2015).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s Material Safety Data Sheet (MSDS) and understanding the precautions needed when handling the compound.


Future Directions

This involves considering potential future research directions. It could include studying the compound’s potential applications, improving its synthesis, or investigating its mechanism of action in more detail.


properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3OS/c1-14(2)24-20(26)13-27-21-23-12-19(16-8-10-17(22)11-9-16)25(21)18-7-5-4-6-15(18)3/h4-12,14H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUAPDKOMJKFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC(C)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

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